In-Depth Technical Guide: (4-Aminophenyl)(piperidin-1-yl)methanone (CAS No. 42837-37-6)
In-Depth Technical Guide: (4-Aminophenyl)(piperidin-1-yl)methanone (CAS No. 42837-37-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (4-Aminophenyl)(piperidin-1-yl)methanone, CAS number 42837-37-6. It covers its chemical and physical properties, synthesis, potential biological activities, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.
Chemical and Physical Properties
(4-Aminophenyl)(piperidin-1-yl)methanone is a solid, white to light yellow crystalline powder at room temperature.[1] It is identified by the CAS number 42837-37-6.[1][2][3][4][5] The compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[1][2][3]
Table 1: Physicochemical Properties of (4-Aminophenyl)(piperidin-1-yl)methanone
| Property | Value | Reference |
| CAS Number | 42837-37-6 | [1][2][3][4][5] |
| Molecular Formula | C12H16N2O | [1][2][3] |
| Molecular Weight | 204.27 g/mol | [2] |
| Physical Form | Solid, white to light yellow crystalline powder | [1] |
| IUPAC Name | (4-aminophenyl)(piperidin-1-yl)methanone | [3] |
| Synonyms | 4-(Piperidin-1-ylcarbonyl)aniline, (4-Aminophenyl)-(1-piperidyl)methanone | [3] |
Synthesis
A general method for the synthesis of aminophenyl derivatives involves the reduction of the corresponding nitro-aromatic compound. This procedure can be adapted for the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone from its nitro precursor, (4-nitrophenyl)(piperidin-1-yl)methanone.
Experimental Protocol: Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone
This protocol describes a general method for the reduction of a nitro-aromatic compound to an aminophenyl derivative, which can be applied to the synthesis of the target compound.
Materials:
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(4-nitrophenyl)(piperidin-1-yl)methanone
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Ethanol (EtOH)
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Concentrated Hydrochloric Acid (HCl)
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Zinc dust
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5N Sodium Hydroxide (NaOH) solution
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Ethyl Acetate (EtOAc)
Procedure:
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Dissolve the starting nitro-derivative, (4-nitrophenyl)(piperidin-1-yl)methanone, in a mixture of ethanol and concentrated hydrochloric acid.
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Cool the solution to 0°C in an ice bath.
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Gradually add zinc dust to the cooled solution in several portions.
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After the addition of zinc is complete, reflux the reaction mixture for 2 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Make the solution alkaline by adding 5N NaOH solution.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure (4-Aminophenyl)(piperidin-1-yl)methanone.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone.
Biological Activity and Potential Applications
The piperidine moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-HIV properties.[6] While specific studies on the biological activity of (4-Aminophenyl)(piperidin-1-yl)methanone are limited, related compounds have been investigated for various therapeutic applications.
For instance, derivatives of (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective human beta(3) agonists.[7] Additionally, some piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity.[8] A study on N-(4-aminophenyl)piperidine demonstrated its use as a derivatization agent to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry.[9]
The diverse activities of structurally similar compounds suggest that (4-Aminophenyl)(piperidin-1-yl)methanone could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential pharmacological effects.
Analytical Methods
The characterization and quantification of (4-Aminophenyl)(piperidin-1-yl)methanone can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be developed for the analysis of (4-Aminophenyl)(piperidin-1-yl)methanone.
Table 2: General HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the piperidine ring. The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the piperidine ring will be observed in the aliphatic region (typically δ 1.5-4.0 ppm).
Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.
Safety Information
(4-Aminophenyl)(piperidin-1-yl)methanone is classified as an irritant and may cause eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.
Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. 4-(piperidin-1-ylcarbonyl)aniline | CAS 42837-37-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. parchem.com [parchem.com]
- 5. rndmate.com [rndmate.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
